Ibuprofen-4d
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Overview
Description
Ibuprofen-4d is a derivative of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). Ibuprofen is known for its analgesic, antipyretic, and anti-inflammatory properties. This compound has been developed to enhance the pharmacological profile of ibuprofen, offering improved efficacy and reduced side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ibuprofen-4d involves several steps, starting from benzene. The key intermediate in the synthesis is 4’-isobutylacetophenone, which is obtained through a Friedel-Crafts acylation of isobutylbenzene. This intermediate is then converted to this compound through a series of reactions, including oxidation, reduction, and substitution reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous-flow chemistry has been employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ibuprofen-4d undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include:
Aluminium trichloride (AlCl3): Used in Friedel-Crafts acylation.
Hydrogen gas (H2): Used in reduction reactions.
Oxidizing agents: Used in oxidation reactions.
Major Products Formed
The major products formed from these reactions include intermediates such as 4’-isobutylacetophenone and the final product, this compound .
Scientific Research Applications
Ibuprofen-4d has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and pathways.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent with improved efficacy and safety profiles.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Ibuprofen-4d exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain, inflammation, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen-4d is similar to other NSAIDs, such as:
- Ibuprofen
- Naproxen
- Ketoprofen
- Fenoprofen
Uniqueness
This compound stands out due to its enhanced pharmacological profile, offering improved efficacy and reduced side effects compared to its parent compound, ibuprofen. It also has a safer profile in terms of toxicity and side effects .
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
210.30 g/mol |
IUPAC Name |
2,3,3,3-tetradeuterio-2-[4-(2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/i3D3,10D |
InChI Key |
HEFNNWSXXWATRW-RXGDOFHOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C1=CC=C(C=C1)CC(C)C)C(=O)O |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O |
Origin of Product |
United States |
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